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Compound of Interest

Compound Name: YX-2-107

Cat. No.: B10821831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of YX-2-107's selectivity for Cyclin-Dependent

Kinase 6 (CDK6) over Cyclin-Dependent Kinase 4 (CDK4), supported by experimental data.

YX-2-107 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of

its target protein.[1] This guide will compare its performance with the established CDK4/6

inhibitor, Palbociclib.

Biochemical and Cellular Activity
YX-2-107 demonstrates a dual mechanism of action: it not only inhibits the kinase activity of

both CDK4 and CDK6 but also selectively induces the degradation of CDK6.[2] This

preferential degradation of CDK6 over CDK4 is a key differentiator from traditional small

molecule inhibitors like Palbociclib, which inhibit both kinases without inducing their

degradation.[3]

Inhibitory and Degradation Potency
The following table summarizes the in vitro kinase inhibitory activity (IC50) of YX-2-107 and

Palbociclib against CDK4 and CDK6, as well as the degradation constant (DC50) for YX-2-107.
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Compound Target IC50 (nM) DC50 (nM) Selectivity

YX-2-107 CDK4 0.69[4][5] Not Reported

Inhibits both, but

selectively

degrades CDK6

CDK6 4.4[4][5][6] ~4[2][4]

Palbociclib CDK4 11[4] Not Applicable

Equipotent

inhibitor of CDK4

and CDK6

CDK6 9.5[4] Not Applicable

Signaling Pathway and Mechanism of Action
CDK4 and CDK6 are key regulators of the cell cycle. In complex with D-type cyclins, they

phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation releases the transcription

factor E2F, allowing the expression of genes necessary for the transition from the G1 to the S

phase of the cell cycle. Downstream targets of this pathway include FOXM1, a proliferation-

associated transcription factor.[6][7] YX-2-107, by selectively degrading CDK6, disrupts this

signaling cascade.[1]
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Caption: YX-2-107 selectively degrades CDK6, disrupting the CDK4/6-Rb pathway.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of YX-2-
107's selectivity.
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In Vitro Kinase Inhibition Assay
This assay determines the concentration of YX-2-107 required to inhibit 50% of CDK4 and

CDK6 kinase activity (IC50).

Materials:

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

ATP

Substrate (e.g., a peptide derived from Rb)

YX-2-107 and Palbociclib

384-well plates

Luminometer

Procedure:

Prepare serial dilutions of YX-2-107 and Palbociclib in DMSO.

In a 384-well plate, add the kinase, substrate, and test compound.

Initiate the reaction by adding ATP.

Incubate at 30°C for 1 hour.

Add a detection reagent that measures the amount of ADP produced (e.g., ADP-Glo™

Kinase Assay).

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each concentration relative to a DMSO control.

Determine the IC50 value by fitting the data to a dose-response curve.
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Cellular CDK6 Degradation Assay (Western Blot)
This assay quantifies the reduction in CDK4 and CDK6 protein levels in cells treated with YX-2-
107.

Materials:

Cancer cell line (e.g., Ph+ ALL cell line BV173)[7]

Cell culture medium and supplements

YX-2-107

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Gel electrophoresis and Western blotting equipment

Procedure:

Seed cells in 6-well plates and allow them to adhere.

Treat cells with increasing concentrations of YX-2-107 for a specified time (e.g., 4 hours).[7]

Lyse the cells and determine the protein concentration of the lysates.

Separate 20-40 µg of protein per lane by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities and normalize to the loading control to determine the extent of

degradation.

Downstream Target Modulation (Rb and FOXM1 Western
Blot)
This experiment assesses the functional consequence of CDK6 degradation by measuring the

phosphorylation of Rb and the expression of FOXM1.

Materials:

Same as for the Cellular CDK6 Degradation Assay, with the addition of primary antibodies for

phospho-Rb (e.g., Ser780) and FOXM1.

Procedure:

Follow the same procedure as the Cellular CDK6 Degradation Assay, treating cells with YX-
2-107 for a longer duration (e.g., 72 hours) to observe effects on downstream targets.[7]

During the immunoblotting step, probe separate membranes with antibodies against

phospho-Rb, total Rb, FOXM1, and a loading control.

Analyze the changes in phospho-Rb and FOXM1 levels relative to the total Rb and loading

control, respectively.

Experimental Workflow
The following diagram illustrates the general workflow for validating the selectivity of YX-2-107.
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Caption: Workflow for validating the selectivity of YX-2-107.

Conclusion
The available data demonstrates that YX-2-107 is a potent inhibitor of both CDK4 and CDK6

kinase activity. More significantly, it functions as a PROTAC that preferentially induces the

degradation of CDK6 over CDK4 in cellular models.[2][4] This selective degradation of CDK6

offers a distinct mechanism of action compared to non-degrading inhibitors like Palbociclib and
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may provide a therapeutic advantage in malignancies dependent on CDK6.[3] The

experimental protocols outlined in this guide provide a framework for the continued

investigation and validation of YX-2-107's unique selectivity profile.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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